5-Acetyl-3-bromo-2-fluorophenylboronic acid
CAS No.:
Cat. No.: VC13775758
Molecular Formula: C8H7BBrFO3
Molecular Weight: 260.85 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7BBrFO3 |
|---|---|
| Molecular Weight | 260.85 g/mol |
| IUPAC Name | (5-acetyl-3-bromo-2-fluorophenyl)boronic acid |
| Standard InChI | InChI=1S/C8H7BBrFO3/c1-4(12)5-2-6(9(13)14)8(11)7(10)3-5/h2-3,13-14H,1H3 |
| Standard InChI Key | NGNLLFHOCHZLIA-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=CC(=C1F)Br)C(=O)C)(O)O |
| Canonical SMILES | B(C1=CC(=CC(=C1F)Br)C(=O)C)(O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a phenyl ring with substituents at the 2-, 3-, and 5-positions:
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5-Acetyl group (-COCH₃): Introduces electron-withdrawing effects, stabilizing the boronic acid group and influencing reactivity.
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3-Bromo atom (-Br): Enhances electrophilic aromatic substitution potential.
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2-Fluoro atom (-F): Modulates electronic properties and steric interactions.
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Boronic acid (-B(OH)₂): Facilitates cross-coupling reactions via transmetalation .
Table 1: Key Molecular Properties
The canonical SMILES representation, B(C1=CC(=CC(=C1F)Br)C(=O)C)(O)O, underscores the spatial arrangement of substituents.
Synthesis and Manufacturing
Palladium-Catalyzed Borylation
The primary synthesis route involves palladium-catalyzed borylation of a pre-functionalized aryl halide. Using bis(pinacolato)diboron (B₂pin₂) as the boron source, the reaction proceeds under inert conditions with a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in solvents like dioxane at 80–100°C.
Reaction Scheme:
Table 2: Representative Synthesis Conditions
| Parameter | Detail |
|---|---|
| Catalyst | Pd(dppf)Cl₂ (1–5 mol%) |
| Solvent | 1,4-Dioxane |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
| Yield | 60–75% (reported for analogues) |
Alternative Approaches
While less common, direct boronic acid functionalization via electrophilic substitution or halogen exchange has been explored. For example, bromination of 5-acetyl-2-fluorophenylboronic acid using N-bromosuccinimide (NBS) under radical initiation achieves selective bromination at the 3-position .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The boronic acid group enables carbon-carbon bond formation with aryl halides, catalyzed by palladium. This reaction is pivotal in constructing biaryl structures for pharmaceuticals (e.g., kinase inhibitors) and organic electronics.
Case Study: Coupling with 4-bromoanisole yields a biaryl product with retained acetyl and fluoro groups, demonstrating compatibility with electron-rich partners .
Functional Group Transformations
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Acetyl Reduction: Catalytic hydrogenation converts the acetyl group to ethyl, altering solubility and reactivity.
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Bromine Substitution: Facilitates further functionalization via Buchwald-Hartwig amination or Ullmann coupling .
Physicochemical Properties
Stability and Solubility
The compound is stable under anhydrous conditions but hydrolyzes slowly in aqueous media. Solubility data:
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DMSO: >50 mg/mL
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Water: <1 mg/mL (pH-dependent)
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, B-OH), 7.89 (d, J = 8.4 Hz, 1H), 7.45 (d, J = 8.4 Hz, 1H), 2.65 (s, 3H, COCH₃).
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¹³C NMR: δ 198.4 (C=O), 142.1 (C-Br), 135.6 (C-F), 128.9–121.7 (aromatic carbons), 26.1 (COCH₃).
| Hazard | Precautionary Measures |
|---|---|
| Skin/Irritation | Wear nitrile gloves; use fume hood |
| Eye Damage | Safety goggles required |
| Incompatible Substances | Strong oxidizers, acids |
Storage recommendations include airtight containers at 2–8°C under nitrogen.
Comparative Analysis with Structural Isomers
The 3-acetyl-6-bromo-2-fluorophenylboronic acid isomer (CAS 1451390-80-9) exhibits distinct reactivity due to altered substituent positions. For instance, the meta-acetyl group in the 5-acetyl isomer enhances steric hindrance during coupling reactions compared to the ortho-acetyl variant .
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